![molecular formula C18H16ClN3O2S B1225111 4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B1225111.png)
4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide is a heteroarene and an aromatic amide.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown potential in anticancer research. A study synthesized thiophene derivatives, closely related to the target compound, which displayed good inhibitory activity against cancer cell lines. These derivatives were tested using the MTT assay for in vitro cytotoxicity, demonstrating their effectiveness in cancer research (Atta & Abdel‐Latif, 2021).
Synthesis and Molecular Structure
Research has been conducted on the synthesis of related compounds. For instance, pyrroles with a thiazolyl group, akin to the target compound, were synthesized and characterized by various spectroscopic techniques. These studies help in understanding the molecular structure and potential applications of such compounds in various fields (Vovk et al., 2010).
Pharmacological Interest
Compounds with a similar structure have been synthesized for pharmacological research. These 1H-1-pyrrolylcarboxamides, synthesized via acyl chlorides, have been characterized and identified, contributing to the understanding of their pharmacological potential (Bijev et al., 2003).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of similar compounds. For instance, a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one demonstrated good inhibitory activity against various bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (Reddy et al., 2010).
Antitubercular Activity
Research into antitubercular activity has been conducted using derivatives of pyrrole. For example, studies on N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which share structural similarities, showed moderate antitubercular activity against Mycobacterium tuberculosis (Amini et al., 2008).
Propiedades
Nombre del producto |
4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
|---|---|
Fórmula molecular |
C18H16ClN3O2S |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
4-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-9-15(11(3)23)10(2)20-16(9)17(24)22-18-21-14(8-25-18)12-4-6-13(19)7-5-12/h4-8,20H,1-3H3,(H,21,22,24) |
Clave InChI |
HJRCTBNHCHCNBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C(=O)C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dioxo-1-phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-3-carbonitrile](/img/structure/B1225028.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide](/img/structure/B1225029.png)
![1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1225030.png)
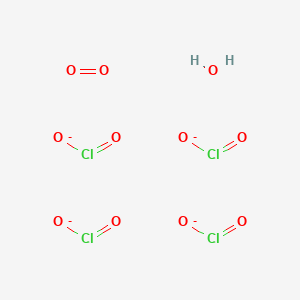
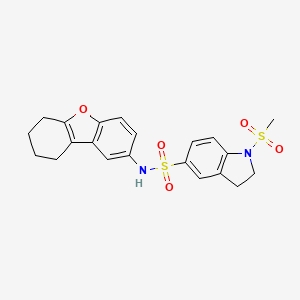
![4-Morpholinecarbodithioic acid [4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1225036.png)
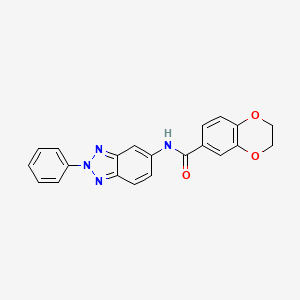
![1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)
![N-[4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]acetamide](/img/structure/B1225039.png)
![2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1225041.png)
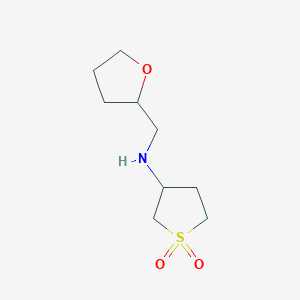
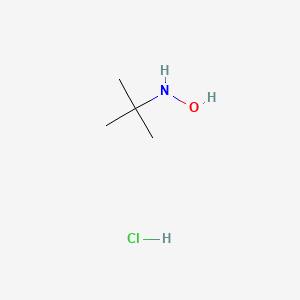
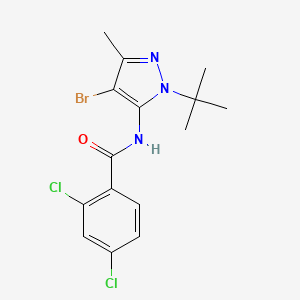
![N-[(4-ethylanilino)-sulfanylidenemethyl]-3-methylbutanamide](/img/structure/B1225052.png)